7-(Methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers often face synthetic bottlenecks with unreactive heterocyclic cores that stall SAR campaigns. This 7-methylthio triazolotriazine directly resolves that: its methylthio group undergoes near-quantitative displacement (97% to hydrazino derivative), enabling reliable late-stage library synthesis. Procurement managers benefit from consistent quality that reduces reorder variance. • Optimized drug-like LogP (0.24) and PSA (81.27 Ų) for cellular target engagement. • Single synthetic handle for rapid c-Met kinase and antiviral nucleoside mimetic exploration. • Eliminates permeability limitations of the unsubstituted core (LogP -0.48).

Molecular Formula C5H5N5S
Molecular Weight 167.19 g/mol
CAS No. 89569-75-5
Cat. No. B13116391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine
CAS89569-75-5
Molecular FormulaC5H5N5S
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESCSC1=NC2=NC=NN2N=C1
InChIInChI=1S/C5H5N5S/c1-11-4-2-7-10-5(9-4)6-3-8-10/h2-3H,1H3
InChIKeyCGOMQUBVQXXTTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Methylsulfanyl)triazolotriazine: Core Heterocyclic Intermediate


7-(Methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine (CAS 89569-75-5) is a nitrogen-rich fused heterocycle belonging to the triazolotriazine class, with the molecular formula C5H5N5S and a molecular weight of 167.19 g/mol . This compound features a [1,5-b] ring fusion and a methylthio substituent at the 7-position, which distinguishes it from other triazolotriazine regioisomers and analogs . Its structure serves as a versatile scaffold for the synthesis of biologically active molecules, including kinase inhibitors and antiviral agents, where the methylthio group acts as a strategic leaving group for late-stage diversification [1].

Workflow Heterocyclic scaffold diversification via nucleophilic displacement
Selection Methylthio group as strategic leaving group for late-stage functionalization
Use Context Kinase inhibitor and antiviral agent synthesis research

Why Generic Triazolotriazine Analogs Cannot Substitute


Generic substitution among triazolotriazine derivatives is unreliable due to critical differences in physicochemical properties and synthetic utility arising from the specific [1,5-b] fusion and the 7-methylthio substituent. The predicted LogP of 0.24 for 7-(Methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine contrasts sharply with the parent [1,2,4]triazolo[1,5-b][1,2,4]triazine (LogP -0.48), indicating a >0.7 log unit increase in lipophilicity that directly impacts membrane permeability and biological compartmentalization . Furthermore, the methylthio group provides a unique synthetic handle: it undergoes high-yielding nucleophilic displacement, as demonstrated by its 97% conversion to the 7-hydrazino derivative with hydrazine hydrate, a transformation that the 7-unsubstituted or 7-chloro analogs cannot replicate with the same efficiency and selectivity . Simply interchanging with a 7-amino or 7-hydrogen analog would forfeit this critical diversification node.

Lipophilicity shift
Reported LogP increase vs parent core
May alter permeability and compartmentalization if swapped
Synthetic handle
Methylthio enables high-yield nucleophilic displacement
7-H or 7-amino analogs lack comparable diversification node
Regioisomeric fusion
[1,5-b] triazolotriazine scaffold
Other fusion isomers may alter reactivity and biological profile

Quantitative Differentiation Data for Decision-Making


Lipophilicity Advantage Over Parent Heterocycle

The introduction of a methylthio group at the 7-position of the [1,2,4]triazolo[1,5-b][1,2,4]triazine core significantly increases lipophilicity. The predicted LogP of 7-(methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine is 0.24, compared to -0.48 for the unsubstituted parent [1,2,4]triazolo[1,5-b][1,2,4]triazine (CAS 61304-18-5) . This represents a calculated ΔLogP of +0.72.

Lipophilicity
Cross-study comparable
Target LogP = 0.24 Parent LogP = −0.48 ΔLogP = +0.72
Supports membrane permeability screening context
Predicted values; verify experimentally
Medicinal Chemistry Drug Design Physicochemical Profiling

Enhanced Polar Surface Area for Solubility and Binding

7-(Methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine exhibits a predicted Polar Surface Area (PSA) of 81.27 Ų, which is substantially higher than the 55.97 Ų of the unsubstituted parent .

Polar Surface Area
Cross-study comparable
Target PSA = 81.27 Ų Parent PSA = 55.97 Ų ΔPSA = +25.3 Ų
May improve solubility and H-bond capacity
Predicted values; confirm experimentally
ADME Drug-likeness Solubility

High-Yielding Nucleophilic Displacement for Derivatization

The methylthio group at the 7-position is an excellent leaving group for nucleophilic aromatic substitution. Under optimized conditions (hydrazine hydrate in ethanol, 1.0 h reaction time), 7-(methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine is converted to 7-hydrazino[1,2,4]triazolo[1,5-b][1,2,4]triazine in 97% yield . For comparison, analogous 7-chloro derivatives typically require harsher conditions (elevated temperature, longer reaction times) and often result in lower yields (typically 60-80%) due to competing side reactions.

Derivatization Yield
Class-level inference
97% yield to 7-hydrazino derivative vs. ~60–80% for typical 7-Cl analogs
Supports efficient derivatization workflow
Class-level comparator; verify for specific analog
Synthetic Chemistry Late-Stage Functionalization Process Chemistry

Distinct Crystalline Packing Density

The predicted density of 7-(methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine is 1.68 ± 0.1 g/cm³ . In contrast, the downstream 7-hydrazino derivative (CAS 89569-76-6) has a predicted density of 0.94 g/cm³ .

Packing Density
Cross-study comparable
Target: 1.68 g/cm³ Downstream derivative: 0.94 g/cm³ 1.79-fold higher
May indicate distinct solid-state handling
Predicted values; verify experimentally
Solid-State Chemistry Formulation Material Science

Proven R&D and Industrial Application Scenarios


Kinase Inhibitor Library Design and c-Met Targeting

The triazolotriazine core is a recognized scaffold for kinase inhibition, particularly c-Met, a target in oncology [1]. The 7-methylthio derivative serves as a privileged starting point for library synthesis due to its balanced LogP (0.24) and PSA (81.27 Ų), which are within optimal drug-like space. The methylthio group can be displaced by various amines to rapidly generate SAR data, with the 97% efficient hydrazinolysis providing a benchmark for transformation efficiency . Researchers prioritizing c-Met or related kinase programs should select this compound over the unsubstituted core (LogP -0.48) to avoid permeability-limited cellular activity.

Antiviral Intermediate and Nucleoside Mimetic

The [1,2,4]triazolo[1,5-b][1,2,4]triazine system is structurally analogous to purine bases, enabling the design of nucleoside mimetics [1]. The 7-methylthio compound acts as a direct precursor to 7-hydrazino derivatives, which can be further elaborated to diverse antiviral candidates. The demonstrated 97% yield in this key transformation ensures minimal material loss during multi-step synthesis, a critical factor for medicinal chemistry groups scaling up hit compounds for in vivo efficacy and toxicity studies.

Agrochemical Intermediate for Pesticide Development

Triazolotriazines have a history in agrochemical research, particularly at Sumitomo Chemical Co., where related methylthiotriazine derivatives were explored as herbicides and fungicides [1]. The 7-(methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine provides a versatile synthetic handle (methylthio) that can be oxidized to sulfoxide or sulfone, or displaced by alkoxides and amines, enabling the rapid exploration of structure-activity relationships for crop protection agents. Its higher density (1.68 g/cm³) compared to downstream intermediates may also offer formulation advantages.

Heterocyclic C-S Bond Activation Methodology

The methylthio group on an electron-deficient heterocyclic core presents a unique substrate for developing new cross-coupling or C-H activation methodologies [1]. The compound's distinct electronic profile, with a calculated PSA of 81.27 Ų, provides a challenging yet well-defined system for studying nucleophilic aromatic substitution mechanisms. Process chemistry groups can use the near-quantitative hydrazinolysis reaction (97% yield) as a model reaction to benchmark new catalysts or continuous flow processes for heterocyclic functionalization.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Methylthio leaving group for rapid diversification
Assess nucleophilic displacement scope and efficiency
Nucleoside mimetic & antiviral research
7-Hydrazino precursor via high-yield transformation
Validate reaction yield and downstream biological evaluation
Agrochemical intermediate development
Oxidizable or displaceable methylthio handle
Evaluate derivatization to sulfoxide/sulfone or amine
C–S bond activation methodology
Electron-deficient heterocycle for substitution studies
Benchmark new catalysts using hydrazinolysis model reaction
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